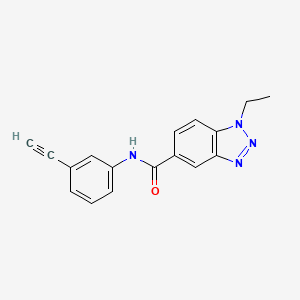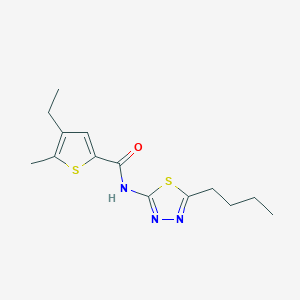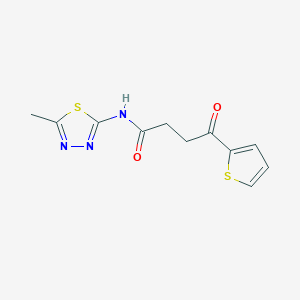![molecular formula C16H13N3OS B7537740 N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7537740.png)
N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thieno[2,3-c]pyrazole family, which has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide is not fully understood. However, studies have suggested that this compound may exert its cytotoxic effects by inducing apoptosis in cancer cells. Additionally, N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide has been found to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2).
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory properties, this compound has been shown to inhibit the migration and invasion of cancer cells. Furthermore, N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide has been found to induce cell cycle arrest in cancer cells, leading to decreased proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide in lab experiments is its potency against cancer cells. This compound has been found to exhibit significant cytotoxicity at relatively low concentrations, making it a promising candidate for further study. However, one limitation of using N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide is its relatively low solubility in water, which may make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide. One area of interest is the development of analogs with improved solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Finally, studies are needed to investigate the pharmacokinetics and toxicity of N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide in vivo.
Synthesemethoden
The synthesis of N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide has been described in the literature. The method involves the reaction of 3-ethynylaniline with 1,3-dimethylthieno[2,3-c]pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide has potential applications in scientific research, particularly in the areas of cancer and inflammation. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-4-11-6-5-7-12(8-11)17-15(20)14-9-13-10(2)18-19(3)16(13)21-14/h1,5-9H,2-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIYBPOGBCHGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC(=C3)C#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537657.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7537664.png)
![N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide](/img/structure/B7537672.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7537673.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7537686.png)
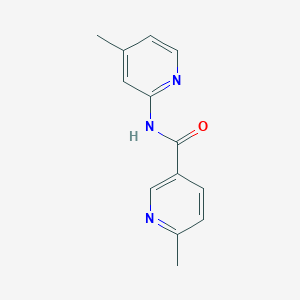
![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7537700.png)

![1-[(3,5-dimethylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7537718.png)
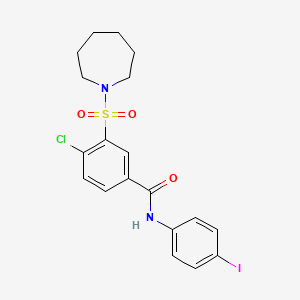
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7537721.png)
